2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a tetrahydrofuran moiety and a carbaldehyde group
Preparation Methods
The synthesis of 2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization to form the pyrrole ring. The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, and the carbaldehyde group can be added through formylation reactions .
Chemical Reactions Analysis
2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Scientific Research Applications
2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The tetrahydrofuran moiety and the carbaldehyde group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde can be compared with similar compounds such as:
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the tetrahydrofuran moiety, resulting in different chemical properties and reactivity.
1-(Tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde: Lacks the dimethyl substitution on the pyrrole ring, affecting its stability and reactivity.
2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole: Lacks the carbaldehyde group, altering its chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-6-11(8-14)10(2)13(9)7-12-4-3-5-15-12/h6,8,12H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZTQJBZXOTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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